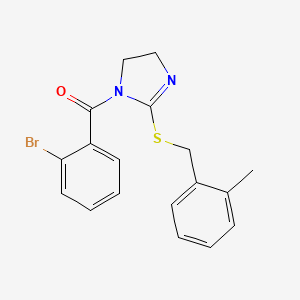

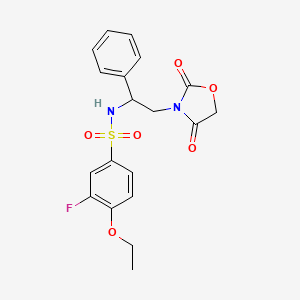

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

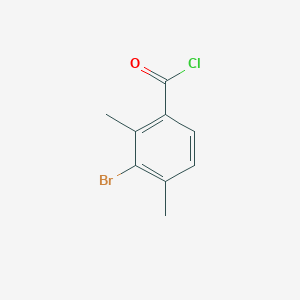

“N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide” is a complex organic compound. It contains several functional groups, including an amide group, a thiadiazole ring, and a dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring and the amide group would likely have significant effects on the compound’s overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Mechanisms of Thiadiazole Formation

One study explored the mechanism of formation of 1,2,4-thiadiazoles through the condensation of aromatic thioamides, a process relevant to the synthesis of compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide. This research provides a foundational understanding of how thiadiazole rings, a key component of the compound, can be synthesized, highlighting the role of dimethyl sulfoxide and acidic conditions in facilitating the formation of thiadiazole derivatives from thiobenzamides and N-substituted thioureas (Forlani et al., 2000).

Photodynamic Therapy Applications

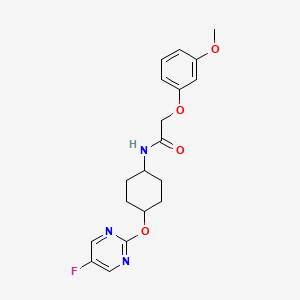

The synthesis and characterization of zinc phthalocyanine derivatives containing thiadiazole, related to the compound , were explored for their potential in photodynamic therapy (PDT). The study revealed that these compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. This suggests that similar compounds, including N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide, could have applications in the development of new anticancer therapies (Pişkin et al., 2020).

Antiproliferative and Antimicrobial Properties

A study on Schiff bases derived from 1,3,4-thiadiazole compounds demonstrated significant antiproliferative and antimicrobial properties. The research found that certain derivatives exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity against specific pathogens. This indicates the potential of thiadiazole-containing compounds, including the one of interest, in the development of new pharmaceuticals with anticancer and antimicrobial applications (Gür et al., 2020).

Microwave-Assisted Synthesis and Anticancer Evaluation

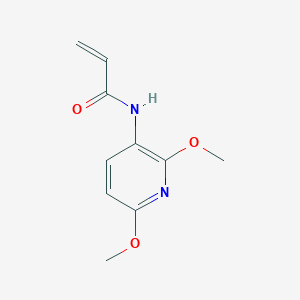

Research on the microwave-assisted synthesis of benzamide derivatives containing the thiadiazole moiety highlighted their promising anticancer activity against various human cancer cell lines. The study emphasizes the potential of such compounds in medicinal chemistry, particularly for cancer treatment, suggesting similar prospects for N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide in oncological research (Tiwari et al., 2017).

Antimicrobial Studies

Another relevant study involved the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives and their preliminary antimicrobial evaluation. This research underscores the importance of 1,3,4-thiadiazole compounds in developing new antibacterial and antifungal agents, offering insights into how similar structures might be leveraged for antimicrobial purposes (Ameen & Qasir, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-5-4-6-15(9-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-10-13(2)7-8-14(16)3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGISEAFUWLMKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2564198.png)

![5-[(5-Fluoropyridin-3-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2564201.png)

![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)

![4-[1-(5-Fluoro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2564208.png)

![ethyl 5-methoxy-3-[(morpholin-4-ylcarbonothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)